2'-O-galloylhyperin
Overview
Description
Q-100605: 2’'-O-Galloylhyperin , is a naturally occurring compound found in the plant Pyrola incarnata . This compound is known for its antioxidant and anti-inflammatory properties and has shown potential in protecting against oxidative stress-induced liver damage .
Scientific Research Applications
Chemistry: : In chemistry, 2’'-O-Galloylhyperin is used as a model compound for studying antioxidant mechanisms and developing new antioxidant agents .
Biology: : In biological research, the compound is studied for its anti-inflammatory and hepatoprotective effects . It has shown promise in protecting liver cells from oxidative stress .
Medicine: : In medicine, 2’'-O-Galloylhyperin is being explored for its potential in treating liver diseases and other conditions related to oxidative stress and inflammation .
Industry: : In the industry, the compound is used in the development of natural antioxidant formulations for food and cosmetic products .
Mechanism of Action
Target of Action
2’‘-Galloylhyperin, a major compound of Pyrola incarnata Fisch., is known to target several key proteins and pathways in the body. The primary targets of 2’'-Galloylhyperin include SIRT1/Nrf2 and NF-κB pathways . These targets play crucial roles in the body’s response to inflammation and oxidative stress .
Mode of Action
2’'-Galloylhyperin interacts with its targets in a way that modulates their activity. It has been found to activate the SIRT1/Nrf2 pathway and inhibit the NF-κB pathway . This dual action results in a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and nitric oxide (NO) .
Biochemical Pathways
The activation of the SIRT1/Nrf2 pathway by 2’'-Galloylhyperin leads to the up-regulation of heme oxygenase-1 (HO-1), a key enzyme involved in the body’s response to oxidative stress . On the other hand, the inhibition of the NF-κB pathway results in the suppression of pro-inflammatory responses .
Result of Action
The result of 2’‘-Galloylhyperin’s action is a significant reduction in inflammation and oxidative stress. This is evidenced by decreased production of pro-inflammatory cytokines and increased expression of antioxidant enzymes . In addition, 2’'-Galloylhyperin has been shown to attenuate liver tissue damage and reduce the mortality rate in mice challenged with LPS, a potent inducer of inflammation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2’'-O-Galloylhyperin has been found to interact with various enzymes and proteins. It has been shown to inhibit human organic anion transporting polypeptide 1B1 (OATP1B1) with an IC50 of 19 μM in HEK293 cells . It also scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals, indicating its antioxidant properties .
Cellular Effects
2’'-O-Galloylhyperin has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly reduced the production of TNF-α, IL-6, and nitric oxide (NO), suppressed the expression levels of iNOS, blocked the translocation of NF-κB from the cytosol to nucleus, and decreased the MAPK activation in LPS-activated RAW 264.7 cells .
Molecular Mechanism
At the molecular level, 2’‘-O-Galloylhyperin exerts its effects through various mechanisms. It enhances the nuclear translocation of Nrf2 and up-regulates the expression of heme oxygenase-1 (HO-1) and SIRT1 . These actions suggest that 2’'-O-Galloylhyperin may influence gene expression and enzyme activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2’'-O-Galloylhyperin involves the extraction from the plant Pyrola incarnata . The compound is typically isolated using solvent extraction methods, followed by purification processes such as column chromatography .
Industrial Production Methods: The compound is then processed into a powder or dissolved in solvents like dimethyl sulfoxide (DMSO) for storage and further use .
Chemical Reactions Analysis
Types of Reactions: : 2’'-O-Galloylhyperin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include quercetin, kaempferol, and myricetin , which are also flavonoids with antioxidant properties .
Uniqueness: : What sets 2’'-O-Galloylhyperin apart is its specific structure that allows for enhanced antioxidant activity and greater stability compared to other flavonoids .
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWEUQZDRUMRE-UNZYZCBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971993 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53209-27-1, 56552-82-0 | |
Record name | 2′′-O-Galloylhyperin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2''-Galloylhyperin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.